Synthesis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate
Synthesis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate
This guide outlines the robust, scalable synthesis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate , a critical scaffold in medicinal chemistry often employed in the development of kinase inhibitors and peptidomimetics.
The synthesis is designed around a chiral pool strategy utilizing L-Serine methyl ester as the starting material. This approach ensures the retention of stereochemistry at the C5 position (derived from the amino acid
[1]
Executive Summary & Retrosynthetic Analysis
The target molecule features a morpholine ring with a quaternary center at C2 and a chiral ester at C5. The most reliable synthetic disconnection involves breaking the C6–O1 and N4–C3 bonds, or more strategically, the O1–C6 and N4–C3 bonds via a linear precursor.
However, the most convergent route disconnects the O1–C6 ether bond . This implies a precursor containing both the amine and the alcohol functionalities pre-installed.
-
Precursor :
-(2-hydroxy-2-methylpropyl)-L-serine methyl ester. -
Starting Materials : L-Serine methyl ester hydrochloride and Isobutylene oxide (2,2-dimethyloxirane).
Retrosynthesis Diagram
Caption: Retrosynthetic disconnection revealing the amino acid origin and epoxide coupling partner.
Detailed Synthetic Protocol
The synthesis proceeds in three distinct stages: Epoxide Opening , N-Protection , and Cyclization .
Stage 1: Epoxide Ring Opening (Alkylation)
The first step involves the nucleophilic attack of the serine amine onto the less hindered carbon of isobutylene oxide. This regioselectivity is critical to establishing the 2,2-dimethyl substitution pattern.
-
Reagents : L-Serine methyl ester HCl, Isobutylene oxide, Triethylamine (
), Methanol (MeOH). -
Mechanism :
attack of the free amine on the primary carbon of the epoxide.
Protocol :
-
Charge a reaction vessel with L-Serine methyl ester HCl (1.0 equiv) and Methanol (10 vol).
-
Add Triethylamine (1.2 equiv) to liberate the free amine. Stir for 15 minutes at room temperature.
-
Add Isobutylene oxide (1.5 equiv). Note: Isobutylene oxide is volatile (bp ~50°C); use a sealed tube or efficient reflux condenser.
-
Heat the mixture to 60°C for 12–16 hours.
-
Monitor by TLC/LCMS for the consumption of serine methyl ester.
-
Concentrate under reduced pressure to yield the crude amino-diol intermediate.
Stage 2: Boc Protection
To prevent side reactions during cyclization and to facilitate purification, the secondary amine is protected with a tert-butoxycarbonyl (Boc) group.
-
Reagents : Di-tert-butyl dicarbonate (
), , Dichloromethane (DCM).
Protocol :
-
Redissolve the crude residue from Stage 1 in DCM (10 vol).
-
Add
(2.0 equiv). -
Cool to 0°C and add
(1.2 equiv) portion-wise. -
Allow to warm to room temperature and stir for 4 hours.
-
Workup : Wash with 1M citric acid (to remove excess amine), saturated
, and brine. Dry over . -
Purification : Flash column chromatography (Hexanes/EtOAc) to isolate
-Boc- -(2-hydroxy-2-methylpropyl)-L-serine methyl ester .
Stage 3: Intramolecular Mitsunobu Cyclization
This is the critical ring-closing step. The Mitsunobu reaction activates the primary alcohol (from the serine side chain) which is then displaced by the tertiary alcohol (from the isobutylene oxide side chain).
-
Reagents : Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD), THF. -
Critical Parameter : Order of addition and temperature control to prevent racemization.
Protocol :
-
Dissolve the
-Boc intermediate (1.0 equiv) and (1.5 equiv) in anhydrous THF (15 vol) under nitrogen. -
Cool the solution to 0°C .
-
Add DIAD (1.5 equiv) dropwise over 20 minutes. Maintain internal temperature < 5°C.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight.
-
Workup : Concentrate the solvent. Triturate with
/Hexane to precipitate triphenylphosphine oxide ( ) and filter. -
Purification : Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow from starting materials to the final morpholine scaffold.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Rationale |
| Regioselectivity (Step 1) | Attack at | Amines preferentially attack the less hindered carbon of the epoxide. Steric bulk of the gem-dimethyl group blocks attack at the |
| Temperature (Step 3) | < 5°C during addition | Exothermic nature of DIAD addition can degrade reagents or cause side reactions. Low temp favors kinetic control. |
| Stoichiometry (Step 3) | 1.5 equiv | Excess reagents drive the reaction to completion, as intramolecular cyclization of |
| Water Content | Anhydrous THF | Water competes with the alcohol for the betaine intermediate in the Mitsunobu reaction, reducing yield. |
Stereochemical Integrity
The stereocenter at C5 originates from L-Serine. The Mitsunobu reaction occurs at the primary alcohol (C6 of the morpholine ring), which is not a chiral center. Therefore, the stereochemistry at C5 is preserved, provided basic conditions (which could enolize the ester) are avoided. The use of neutral Mitsunobu conditions is superior to base-mediated cyclization (e.g., NaH/Tosylate) for preventing racemization.
Analytical Characterization
The identity of the product is confirmed via
Expected
-
1.20 (s, 3H,
), 1.35 (s, 3H, ) – Gem-dimethyl group. - 1.45 (s, 9H) – Boc group.
- 3.75 (s, 3H) – Methyl ester.
-
3.80–4.20 (m, protons) – Morpholine ring protons (C3-H, C5-H, C6-H).
-
Note: Rotamers of the Boc group often cause line broadening or signal doubling in NMR at room temperature. High-temperature NMR (50°C) may be required for sharp peaks.
-
Mass Spectrometry (ESI):
-
,
or depending on ionization conditions.
References
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Mitsunobu Cyclization for Morpholines
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
-
-
Synthesis from Amino Acids and Epoxides
-
Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000. Link
-
-
General Morpholine Synthesis Methodologies
-
D'Hondt, B., et al. "Synthesis of substituted morpholines from amino alcohols." Arkivoc, 2007. Link
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Commercial Reference
